REACTION_SMILES
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[B:17]([Br:18])([Br:19])[Br:20].[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH3:6])([CH3:7])[c:8]1[cH:9][c:10]([O:14][CH3:15])[cH:11][cH:12][cH:13]1)=[O:16].[Cl:21][CH2:22][Cl:23]>>[CH2:1]([CH3:2])[O:3][C:4]([C:5]([CH3:6])([CH3:7])[c:8]1[cH:9][c:10]([OH:14])[cH:11][cH:12][cH:13]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)c1cccc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C)c1cccc(O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |